molecular formula C9H17NO5 B3289623 (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid CAS No. 85979-33-5

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B3289623
CAS No.: 85979-33-5
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-PHDIDXHHSA-N
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Description

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Mechanism of Action

Target of Action

N-(tert-Butoxycarbonyl)-D-threonine, also known as D-Allothreonine, N-[(1,1-dimethylethoxy)carbonyl]- (9CI), is a compound that primarily targets the amino group in several compounds, including natural products, amino acids, and peptides . The amino group is a key functionality in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .

Mode of Action

The compound acts as a protecting group for the amino functionality in organic synthesis . It is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butyloxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of deprotection of the N-Boc group. This process involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Result of Action

The result of the action of N-(tert-Butoxycarbonyl)-D-threonine is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This process results in the formation of compounds with a free amine .

Action Environment

The action of N-(tert-Butoxycarbonyl)-D-threonine is influenced by environmental factors such as temperature and pH. The reactions take place under room temperature conditions . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can function effectively in a variety of biochemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of the corresponding keto acid.

    Reduction: Regeneration of the hydroxyl group.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Amino-3-hydroxybutanoic acid: The unprotected form of the compound.

    (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: A similar compound with a different carbon chain length.

Uniqueness

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-33-5
Record name (2R,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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